molecular formula C13H8F3NO B1421748 2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine CAS No. 1187164-94-8

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

Cat. No.: B1421748
CAS No.: 1187164-94-8
M. Wt: 251.2 g/mol
InChI Key: YFEUGJBAJRGKTN-UHFFFAOYSA-N
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Description

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine is a useful research compound. Its molecular formula is C13H8F3NO and its molecular weight is 251.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-methylpyridin-4-yl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c1-7-4-8(2-3-17-7)13(18)9-5-10(14)12(16)11(15)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEUGJBAJRGKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209521
Record name (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-94-8
Record name (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-4-pyridinyl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Overview

2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a trifluorobenzoyl group, suggests a unique interaction profile with various biological targets. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted to inhibit cytochrome P450 enzymes, which play a significant role in drug metabolism and the modulation of various biochemical pathways.
  • Cellular Interaction : The compound may interact with cellular membranes and receptors, influencing cell signaling pathways involved in proliferation and apoptosis.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds often exhibit antimicrobial activity. For instance:

  • Antibacterial Activity : Analogous compounds have demonstrated significant antibacterial effects against various pathogens. The potential for this compound to act similarly warrants further investigation .
  • Antifungal Activity : Compounds in this class have also shown antifungal properties, suggesting that this compound may be effective against fungal infections.

Anticancer Potential

The compound has shown promise in preliminary studies regarding its anticancer activity:

  • Cell Line Studies : In vitro studies on cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) have indicated that pyridine derivatives can inhibit cell growth and induce apoptosis .
  • Mechanism of Action : The mechanism may involve the induction of oxidative stress or the modulation of apoptosis-related proteins, leading to enhanced cancer cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant inhibition of bacterial growth,
AntifungalEffective against common fungal strains
AnticancerInhibition of HepG-2 and MCF-7 cell lines,
Enzyme InteractionInhibition of cytochrome P450 enzymes,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine
Reactant of Route 2
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2-Methyl-4-(3,4,5-trifluorobenzoyl)pyridine

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